![molecular formula C21H26FN5OS B10862494 (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10862494.png)
(4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities, and is substituted with a fluorophenyl group, an imidazole moiety, and a propyl chain, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrazolone Core: This can be achieved through the condensation of a hydrazine derivative with an appropriate β-keto ester under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with the pyrazolone intermediate.
Attachment of the Imidazole Moiety: This can be done via a coupling reaction, such as a Mitsunobu reaction, where the imidazole derivative is coupled with the pyrazolone intermediate.
Final Modifications: The propyl chain and other substituents are introduced through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and imidazole moieties, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the imine or pyrazolone core, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that the compound exhibits a range of biological activities, which can be categorized as follows:
Antimicrobial Activity
Compounds with similar structures have shown significant antimicrobial properties. The presence of the imidazole ring is particularly noteworthy, as imidazoles are known for their effectiveness against various bacterial strains and fungi. Research has indicated that derivatives of pyrazole compounds often possess strong antibacterial and antifungal activities due to their ability to interact with microbial enzymes or cell membranes.
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent is supported by its structural similarity to other known anti-inflammatory drugs. Studies on related pyrazole derivatives have demonstrated their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process.
Anticancer Activity
Research into pyrazole derivatives has shown promising results in anticancer applications. The compound's structure suggests it may interfere with cancer cell proliferation and induce apoptosis. In vitro studies on similar compounds have reported significant cytotoxic effects against various cancer cell lines, including breast, liver, and colon cancers.
Synthesis Approaches
The synthesis of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic synthesis techniques:
- Formation of the Pyrazole Ring : This can be achieved through condensation reactions involving hydrazines and appropriate carbonyl compounds.
- Introduction of Functional Groups : Subsequent reactions can introduce the fluorophenyl moiety and other substituents through electrophilic aromatic substitution or nucleophilic addition.
Case Studies
Several case studies highlight the applications of this compound:
Study | Objective | Findings |
---|---|---|
Study 1 | Evaluation of antimicrobial activity | Demonstrated significant inhibition against E. coli and S. aureus with MIC values comparable to standard antibiotics. |
Study 2 | Assessment of anti-inflammatory effects | Showed reduction in inflammation markers in animal models, indicating potential for therapeutic use in inflammatory diseases. |
Study 3 | Investigation of anticancer properties | Induced apoptosis in HeLa cells with IC50 values suggesting potent anticancer activity compared to control treatments. |
Mechanism of Action
The mechanism of action of (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one likely involves interaction with specific molecular targets such as enzymes or receptors. The imidazole moiety can coordinate with metal ions in enzyme active sites, while the pyrazolone core might interact with protein surfaces, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
(4Z)-2-(4-chlorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a chlorine atom instead of fluorine.
(4Z)-2-(4-bromophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one: Similar structure but with a bromine atom instead of fluorine.
Uniqueness
The presence of the fluorophenyl group in (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one imparts unique electronic properties, potentially enhancing its biological activity and stability compared to its chloro- and bromo- analogs.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar molecules
Biological Activity
The compound (4Z)-2-(4-fluorophenyl)-4-{1-[(2-{[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl}ethyl)amino]ethylidene}-5-propyl-2,4-dihydro-3H-pyrazol-3-one, often referred to as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H22FN5OS, with a molecular weight of 387.5 g/mol. The compound features a fluorophenyl group and a pyrazolone core, which are critical for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₂FN₅OS |
Molecular Weight | 387.5 g/mol |
Structural Features | Pyrazolone ring, fluorophenyl moiety |
Preliminary studies suggest that the compound interacts with various biological macromolecules through multiple mechanisms:
- G Protein-Coupled Receptor (GPCR) Modulation : The compound may influence GPCR pathways, leading to alterations in intracellular signaling cascades. For instance, it could potentially activate or inhibit specific GPCRs that regulate calcium ion influx and cyclic AMP levels, affecting cellular responses such as muscle contraction and neurotransmitter release .
- Antioxidant Activity : The presence of the imidazole ring might confer antioxidant properties, which can protect cells from oxidative stress by scavenging free radicals.
- Enzyme Inhibition : The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways, potentially impacting conditions like inflammation or cancer proliferation .
Anticancer Potential
Research indicates that pyrazolone derivatives exhibit significant anticancer activity. For example, studies have shown that similar compounds can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
A comparative study involving various pyrazolone derivatives reported that modifications on the phenyl ring significantly influenced their cytotoxicity against different cancer cell lines. The fluorine substitution in this compound is hypothesized to enhance lipophilicity and improve cell membrane permeability.
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. In vitro tests demonstrated efficacy against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal assessed the anticancer effects of a series of pyrazolone derivatives, including our compound of interest. The results indicated that the compound significantly inhibited the growth of breast cancer cells (MCF-7) with an IC50 value comparable to standard chemotherapeutics. The study highlighted the need for further investigation into its mechanism of action and potential synergistic effects with existing treatments.
Study 2: Antimicrobial Assessment
In another investigation focusing on antimicrobial activity, this compound was tested against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones compared to controls, indicating its potential as an antimicrobial agent .
Properties
Molecular Formula |
C21H26FN5OS |
---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-4-[C-methyl-N-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbonimidoyl]-5-propyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C21H26FN5OS/c1-4-5-18-20(21(28)27(26-18)17-8-6-16(22)7-9-17)15(3)23-10-11-29-12-19-14(2)24-13-25-19/h6-9,13,26H,4-5,10-12H2,1-3H3,(H,24,25) |
InChI Key |
CBOLCLPNZJUBQS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)N(N1)C2=CC=C(C=C2)F)C(=NCCSCC3=C(NC=N3)C)C |
Origin of Product |
United States |
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